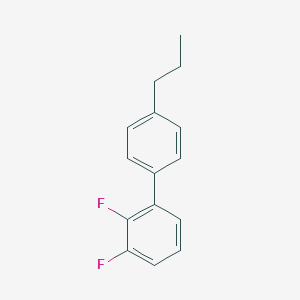

2,3-Difluoro-4'-propyl-1,1'-Biphenyl

Description

Properties

IUPAC Name |

1,2-difluoro-3-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2/c1-2-4-11-7-9-12(10-8-11)13-5-3-6-14(16)15(13)17/h3,5-10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBZINBCLJAJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568809 | |

| Record name | 2,3-Difluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126163-02-8 | |

| Record name | 2,3-Difluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Difluoro 4 Propyl 1,1 Biphenyl and Analogues

Strategic Approaches to Biphenyl (B1667301) Core Formation

The construction of the biphenyl core is the cornerstone of synthesizing 2,3-difluoro-4'-propyl-1,1'-biphenyl. Modern organic synthesis offers a variety of powerful methods to achieve this, broadly categorized into palladium-catalyzed cross-coupling reactions and direct C-H functionalization strategies. These approaches provide versatile and efficient pathways to unsymmetrical biaryls with high control over regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions represent the most robust and widely employed methods for forming carbon-carbon bonds between two aromatic rings. researchgate.netrsc.org These reactions typically involve the coupling of an organometallic reagent with an organohalide in the presence of a palladium catalyst. Several variants of this reaction are particularly suited for the synthesis of complex, functionalized biphenyls. researchgate.netrsc.org

The Suzuki-Miyaura coupling is a premier method for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. wikipedia.orglibretexts.org The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org

For the synthesis of this compound, a common approach involves the coupling of (2,3-difluorophenyl)boronic acid with 1-bromo-4-propylbenzene (B1266215) or, alternatively, 4-propylphenylboronic acid with 1-bromo-2,3-difluorobenzene. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The presence of fluorine substituents on the aromatic ring can influence the electronic properties and reactivity of the substrates, sometimes requiring optimization of catalysts, ligands, and bases to achieve high yields. researchgate.netresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| (2,3-Difluorophenyl)boronic acid | 1-Bromo-4-propylbenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | High |

| 4-Propylphenylboronic acid | 1-Bromo-2,3-difluorobenzene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | High |

The Ullmann reaction is a classic method for synthesizing symmetrical biaryls through the copper-mediated coupling of two aryl halides. wikipedia.orgbyjus.comorganic-chemistry.org Traditional Ullmann conditions often require harsh reaction temperatures (typically >200°C) and stoichiometric amounts of copper powder. byjus.comvedantu.com However, modern advancements have led to the development of palladium- or nickel-catalyzed versions and the use of ligands that allow the reaction to proceed under milder conditions. wikipedia.orgresearchgate.net

While primarily used for symmetrical biphenyls, unsymmetrical variations can be achieved by using one aryl halide in excess. vedantu.com For a targeted synthesis of this compound, this method is generally less favored than palladium-catalyzed cross-couplings due to lower yields and the potential for forming undesired symmetrical byproducts. byjus.com The reaction mechanism is thought to involve the formation of an organocopper intermediate. byjus.comorganic-chemistry.org

The Stille coupling utilizes organotin reagents (organostannanes) to couple with organohalides, catalyzed by palladium. researchgate.netorgsyn.org This method is known for its tolerance of a wide array of functional groups. However, a significant drawback is the toxicity and difficulty in removing tin-containing byproducts, which can complicate purification. orgsyn.org

The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts. researchgate.netorgsyn.org This heightened reactivity allows for couplings that may be difficult with other methods. Negishi reactions are also catalyzed by palladium or nickel complexes and demonstrate good functional group tolerance. orgsyn.org The synthesis of the required organozinc halides can be achieved through transmetalation with organolithium compounds or by direct insertion of zinc into an organohalide. orgsyn.org

Table 2: Comparison of Stille and Negishi Coupling for Biaryl Synthesis

| Coupling Method | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Stille | R-Sn(Alkyl)₃ | Tolerates many functional groups | Toxic tin byproducts, difficult purification orgsyn.org |

| Negishi | R-ZnX | High reactivity, good for challenging couplings | Moisture-sensitive reagents, requires anhydrous conditions |

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. While not a direct route to biphenyls in a single step from two aryl components, it can be strategically employed to synthesize biphenyl precursors.

The Hiyama coupling utilizes organosilicon compounds, which are activated by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), to react with organohalides under palladium catalysis. organic-chemistry.orgnih.govcore.ac.uk Organosilanes are appealing due to their low toxicity, stability, and environmental friendliness. researchgate.net The reaction mechanism involves the formation of a hypervalent pentacoordinate silicon intermediate, which facilitates the transmetalation step with the palladium center. core.ac.uk This method is highly effective for preparing functionalized biaryl derivatives, including those with fluorine substituents. organic-chemistry.orgcore.ac.uk

Direct C-H Functionalization Strategies

Direct C-H functionalization (or C-H activation) has emerged as a powerful and atom-economical strategy for forming C-C bonds. acs.org This approach avoids the pre-functionalization of one of the coupling partners (e.g., conversion to an organometallic reagent), thereby shortening synthetic sequences and reducing waste. rsc.orgyoutube.com In the context of synthesizing this compound, a C-H functionalization strategy could involve the direct coupling of 1,2-difluorobenzene (B135520) with a 4-propylaryl derivative.

These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium. rsc.org A directing group is often employed to control the site-selectivity of the C-H activation, ensuring that the desired bond is formed at the correct position. acs.org Research in this area is rapidly advancing, offering increasingly practical and efficient routes to complex molecules, including fluorinated biaryls, by maximizing atom- and step-economy. rsc.orgtdl.org

Meta-Selective C-H Activation in Biphenyl Systems

Achieving meta-selective C-H functionalization on an aromatic ring is a significant challenge in synthetic chemistry, as traditional electronic effects typically favor ortho and para substitution. wikipedia.org However, recent advancements have enabled the development of catalytic systems that can direct functionalization to the meta position, overriding these inherent biases. wikipedia.orgnih.gov This is particularly relevant for the synthesis of complex biphenyls where specific substitution patterns are required.

One strategy involves the use of a directing group that positions a transition metal catalyst, often palladium, in proximity to the meta C-H bond. researchgate.net These directing groups can be covalently attached or can operate through non-covalent interactions, such as hydrogen bonding. researchgate.net For instance, urea-based templates with an extended biphenyl linker have been designed to interact with a nitro group on the arene, while a cyano-based directing group coordinates with the palladium center, facilitating the activation of the remote meta-C-H bond. researchgate.net

Another approach utilizes a synergistic combination of photoredox and palladium catalysis to achieve meta-oxygenation of arenes under mild conditions. nih.gov This method has been successfully applied to biphenyl carboxylic acids and alcohols, demonstrating its utility in functionalizing pre-existing biphenyl systems. nih.gov The reaction is believed to proceed through a Pd(II)/Pd(III)/Pd(IV) catalytic cycle, distinct from the thermal C-H acetoxylation pathway. nih.gov

These meta-selective C-H activation techniques offer a powerful tool for the late-stage functionalization of biphenyl scaffolds, allowing for the introduction of substituents at positions that are difficult to access through classical methods.

Oxidative Homocoupling Approaches

Oxidative homocoupling presents a direct and atom-economical method for the synthesis of symmetrical biphenyls from simpler aromatic precursors. This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics, which are often required in traditional cross-coupling reactions. researchgate.net

A variety of oxidizing agents can be employed to facilitate this transformation. For example, the palladium-catalyzed oxidative homocoupling of aryl boronic acids has been shown to be an efficient method for producing biphenyl-derived fluorescent materials. rsc.orgrsc.org These reactions can be performed under solvent-free and ligand-free conditions using ball-milling, offering a more environmentally friendly synthetic route. rsc.orgrsc.org The presence of an oxidant, such as silver nitrate (B79036) or even molecular oxygen from the air, is crucial for the reaction to proceed. rsc.org

In addition to palladium-based systems, other transition metals and reagents have been utilized. The oxidative coupling of two different phenols to form unsymmetrical biphenols has been achieved using potassium persulfate (K₂S₂O₈) in the presence of a phase-transfer catalyst. acs.org While this method primarily yields unsymmetrical products, it highlights the potential of oxidative coupling to form biaryl linkages, with symmetrical homocoupling products also being observed. acs.org

The development of these oxidative homocoupling methods provides a valuable alternative for the synthesis of the biphenyl core, particularly for symmetrical derivatives.

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of highly functionalized aromatic compounds, especially those containing electron-withdrawing groups like fluorine. nih.gov In the context of synthesizing this compound, SNAr can be employed to introduce substituents onto a pre-formed fluorinated biphenyl ring.

The high electronegativity of fluorine atoms makes polyfluoroarenes susceptible to attack by nucleophiles. nih.gov This reaction proceeds via the formation of a Meisenheimer complex, followed by the elimination of a fluoride anion. The position of substitution is often directed by the electronic effects of the existing substituents.

Recent research has focused on developing efficient SNAr conditions for the selective substitution of polyfluoroarenes. For example, the reaction of phenothiazine (B1677639) with polyfluoroarenes in the presence of a mild base like potassium carbonate has been shown to afford the corresponding 10-phenylphenothiazine derivatives with high para-selectivity. nih.gov This demonstrates the potential for controlling the regioselectivity of SNAr reactions on fluorinated aromatic rings.

Furthermore, SNAr reactions can be used to synthesize fluorinated polymers by reacting di-phenols with fluorinated linkers. mdpi.com This process involves the formation of bis-phenoxide anions that then displace fluoride ions on the perfluorinated aromatic ring, creating extended ether linkages. mdpi.com While not directly applicable to the synthesis of a small molecule like this compound, this highlights the versatility of the SNAr reaction in C-F bond functionalization.

Introduction of Fluoro Substituents

The incorporation of fluorine atoms into the biphenyl structure is a key step that significantly influences the compound's properties. Various fluorination techniques can be employed, either before or after the formation of the biphenyl core.

Regioselective Fluorination Techniques

The precise placement of fluorine atoms on an aromatic ring is crucial for tailoring the electronic and biological properties of a molecule. numberanalytics.comnumberanalytics.com Regioselective fluorination can be achieved through several strategies, including electrophilic, nucleophilic, and radical pathways. numberanalytics.com

Transition metal-catalyzed fluorination, often using palladium or copper, allows for high regioselectivity. numberanalytics.com These methods typically involve the use of a directing group to guide the fluorinating agent to a specific C-H bond. Another modern approach is electrochemical fluorination, which offers a sustainable alternative to traditional chemical methods. numberanalytics.com

The choice of fluorinating agent is also critical in controlling regioselectivity. Reagents like Selectfluor® are often used in electrophilic fluorination reactions. nih.gov The regioselectivity is influenced by the electronic and steric properties of the substrate, the nature of the fluorinating agent, and the reaction conditions. numberanalytics.com For instance, in the fluorination of allenes, I(I)/I(III) catalysis with an inexpensive HF source can achieve highly regioselective formation of propargylic fluorides. nih.gov

In the context of biphenyl synthesis, regioselective halogenation (including fluorination) of electron-rich biphenyls can be used to introduce functionality at specific positions. researchgate.net

Post-coupling Fluorination Strategies

One such strategy involves the fluorination of a pre-existing functional group on the biphenyl scaffold. For example, a hydroxyl group on a bridged biphenyl can be converted to a fluorine atom using a fluorinating agent like Xtalfluor-E in the presence of a base. thieme-connect.com The presence of certain functional groups can be essential for the success of these reactions. thieme-connect.com

Another post-coupling strategy could involve the conversion of a different halogen, such as bromine or iodine, to fluorine via a halogen exchange (Halex) reaction. While not explicitly detailed in the provided context for this specific biphenyl, this is a common strategy in organofluorine chemistry.

Incorporation of the Propyl Moiety

The introduction of the propyl group at the 4'-position of the biphenyl ring is the final key structural modification. This can be achieved through various established cross-coupling reactions or by functionalizing a suitable precursor.

A common and powerful method for introducing alkyl groups onto an aromatic ring is the Suzuki-Miyaura cross-coupling reaction. This would involve coupling a 4'-functionalized biphenyl (e.g., a boronic acid or halide) with a propyl-containing coupling partner. The versatility of the Suzuki-Miyaura reaction makes it suitable for a wide range of substrates, including those with fluorine substituents. acs.orgresearchgate.netrsc.org

Alternatively, a Friedel-Crafts acylation followed by reduction could be employed. This would involve reacting the biphenyl with propanoyl chloride in the presence of a Lewis acid to introduce a propanoyl group, which is then reduced to the propyl group.

Another possibility involves the use of organometallic reagents. For example, a lithiated or Grignard derivative of a 4'-halobiphenyl could be reacted with a propyl electrophile.

Recent advancements in C-H activation could also provide a direct route for the introduction of the propyl group. For instance, a ruthenium(II) carboxylate catalyzed meta-selective C-H alkylation with alkyl halides has been reported, which could potentially be adapted for the para-selective propylation of a biphenyl system. wikipedia.org

Alkyl Chain Introduction Methods

The introduction of an alkyl group, such as a propyl chain, onto a biphenyl scaffold is a key synthetic transformation. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for this purpose. These reactions involve the coupling of an organometallic reagent with an organic halide or triflate. For the synthesis of this compound, this would typically involve the reaction of a 2,3-difluorophenyl derivative with a 4-propylphenyl organometallic reagent, or vice versa.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. hielscher.comlaboratorytalk.com For the target molecule, this could be achieved by coupling 1-halo-2,3-difluorobenzene with 4-propylphenylboronic acid. The Suzuki-Miyaura coupling is known for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of many boronic acids. hielscher.com

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the organometallic partner. nih.govorganic-chemistry.org The synthesis of this compound via this method would involve reacting a 2,3-difluorophenyl halide with a (4-propylphenyl)stannane. Stille reactions are highly versatile, but the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method offers high reactivity and selectivity. The synthesis could proceed through the reaction of a 2,3-difluorophenyl halide with a (4-propylphenyl)zinc halide. A key advantage of Negishi coupling is the ability to form C(sp³)–C(sp²) bonds, making it suitable for introducing alkyl chains. nih.gov

Kumada Coupling: The Kumada coupling employs a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgrhhz.net This was one of the first palladium- or nickel-catalyzed cross-coupling reactions developed. The reaction of a 2,3-difluorophenyl halide with 4-propylphenylmagnesium bromide would be a direct route to the target compound. However, the high reactivity of Grignard reagents can limit functional group compatibility. organic-chemistry.org

A comparative overview of these cross-coupling methods for the synthesis of an analogous biphenyl is presented in the table below.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Arylboronic acid | Aryl halide/triflate | Pd catalyst, Base | 70-95 | Mild conditions, high functional group tolerance, stable reagents | Can require specific ligands for challenging substrates |

| Stille | Arylstannane | Aryl halide/triflate | Pd catalyst | 65-98 | Versatile, tolerant of many functional groups | Toxicity of tin compounds |

| Negishi | Arylzinc halide | Aryl halide/triflate | Pd or Ni catalyst | 70-90 | High reactivity, good for C(sp³)–C(sp²) bonds | Air and moisture sensitivity of organozinc reagents |

| Kumada | Aryl Grignard reagent | Aryl halide | Pd or Ni catalyst | 60-85 | Readily available Grignard reagents | Limited functional group tolerance due to high reactivity |

Emerging Synthetic Techniques

To improve the efficiency, selectivity, and environmental footprint of biphenyl synthesis, researchers are continuously exploring novel techniques. One such promising approach is the use of ultrasound irradiation.

Ultrasound-assisted organic synthesis, also known as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce chemical reactions. The primary phenomenon responsible for the observed effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and often higher yields. scirp.org

For the synthesis of biphenyl derivatives, ultrasound has been shown to significantly accelerate palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. hielscher.comnih.gov The benefits of using ultrasound in these reactions include:

Shorter Reaction Times: Sonication can dramatically reduce reaction times from hours to minutes.

Higher Yields: Increased reaction rates and efficiency often translate to higher product yields.

Milder Conditions: Reactions can often be carried out at lower temperatures, which can improve selectivity and reduce side product formation.

Greener Chemistry: The enhanced efficiency can lead to reduced energy consumption and potentially the use of less catalyst or solvent.

The table below provides a comparison of conventional and ultrasound-assisted Suzuki and Stille coupling reactions for the synthesis of biphenyl analogues.

| Reaction | Method | Reaction Time | Yield (%) |

| Suzuki Coupling | Conventional Heating | 12-24 h | 75 |

| Suzuki Coupling | Ultrasound Irradiation | 10-30 min | 92 |

| Stille Coupling | Conventional Heating | 24 h | 68 |

| Stille Coupling | Ultrasound Irradiation | 30 min | 91 |

The application of ultrasound to the synthesis of this compound through the cross-coupling methods described in section 2.3.1 holds the potential for a more efficient and environmentally benign synthetic route.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 2,3 Difluoro 4 Propyl 1,1 Biphenyl

Mechanistic Pathways of Cross-Coupling Reactions

The catalytic cycle for the formation of 2,3-Difluoro-4'-propyl-1,1'-biphenyl from its precursors, typically an aryl halide and an organoboron compound, is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The cycle initiates with the oxidative addition of an aryl halide, such as 1-bromo-2,3-difluorobenzene, to a coordinatively unsaturated palladium(0) complex. libretexts.org In this step, the palladium center inserts into the carbon-halogen bond, breaking it and forming two new bonds: one to the carbon of the aryl ring and one to the halogen. This process transforms the palladium from its Pd(0) oxidation state to a more stable, square planar Pd(II) state, creating an organopalladium(II) halide intermediate. researchgate.netmit.edu The rate of this step is often rate-limiting for the entire catalytic cycle and is influenced by the C-X bond dissociation energy (I > Br > Cl) and the electronic nature of the aryl halide. libretexts.org The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring of the substrate can impact the electron density of the carbon-halogen bond, thereby influencing the kinetics of the oxidative addition. acs.org

Following oxidative addition, the transmetalation step occurs. This involves the transfer of the second aryl group, in this case, the 4-propylphenyl moiety, from an organometallic reagent to the palladium(II) center. In a Suzuki-Miyaura coupling, this reagent is typically (4-propylphenyl)boronic acid. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial for this step. researchgate.netacs.org The base activates the boronic acid by converting it into a more nucleophilic borate (B1201080) species [RB(OH)₃]⁻. researchgate.net This borate then reacts with the arylpalladium(II) halide intermediate, where the 4-propylphenyl group displaces the halide ligand on the palladium, forming a diarylpalladium(II) complex. The choice of base and solvent can significantly affect the efficiency of this transfer.

The final step of the catalytic cycle is reductive elimination. In this concerted step, the two aryl ligands (the 2,3-difluorophenyl and the 4-propylphenyl groups) on the diarylpalladium(II) complex couple and are expelled from the coordination sphere, forming the final product, this compound. This process simultaneously reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then begin a new cycle. libretexts.org This step is generally favored when the ligands attached to the palladium are sterically bulky, which helps to destabilize the intermediate and promote the elimination of the product.

Catalytic Cycle Investigations

Palladium complexes are the cornerstone of the biphenyl (B1667301) synthesis, acting as the catalyst that enables the reaction sequence. While pre-formed Pd(0) complexes can be used, it is more common to generate the active Pd(0) species in situ from more stable and air-tolerant palladium(II) precatalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂). google.com These precatalysts are reduced to Pd(0) under the reaction conditions, often facilitated by a phosphine (B1218219) ligand or other components in the mixture. The choice of the palladium source and its concentration (catalyst loading) are key parameters that are optimized to ensure efficient conversion while minimizing cost and residual palladium in the final product. google.com

Ligands, typically electron-rich phosphines, are essential co-catalysts that coordinate to the palladium atom. They play a multifaceted role by stabilizing the palladium species, influencing its reactivity, and controlling the selectivity of the reaction. mit.edu The steric bulk and electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination. For challenging couplings, such as those involving electron-poor aryl halides like 1-bromo-2,3-difluorobenzene, the choice of ligand is particularly critical. acs.org Bulky and electron-donating phosphine ligands, such as the dialkylbiarylphosphine class (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the coupling of electronically demanding substrates. mit.eduacs.org

The selection of the optimal ligand and base combination is often determined empirically. The following table, adapted from a study on the synthesis of polyfluorinated biphenyls, illustrates how different ligands and bases can significantly impact the yield of a Suzuki-Miyaura reaction involving electron-poor coupling partners, a scenario analogous to the synthesis of this compound. acs.org

Table 1: Effect of Ligand and Base on the Yield of a Fluorinated Biphenyl

| Entry | Ligand | Base | Yield (%) |

| 1 | XPhos | Na₂CO₃ | 25 |

| 2 | XPhos | K₂CO₃ | 44 |

| 3 | XPhos | Cs₂CO₃ | 34 |

| 4 | SPhos | Na₂CO₃ | 49 |

| 5 | SPhos | K₂CO₃ | 60 |

| 6 | SPhos | Cs₂CO₃ | 54 |

| 7 | XantPhos | Na₂CO₃ | 0 |

| 8 | XantPhos | K₂CO₃ | 0 |

| 9 | XantPhos | Cs₂CO₃ | 0 |

| This table is a representative example based on data for the Suzuki-Miyaura coupling of electron-poor aryl halides and boronic acids, demonstrating the critical influence of ligand and base selection on reaction outcome. acs.org |

As shown in the table, the combination of the SPhos ligand and K₂CO₃ as the base provided the highest yield (60%), while the XantPhos ligand was completely ineffective under all tested conditions. acs.org This highlights the synergistic effect between the components of the catalytic system and the necessity of careful optimization to achieve efficient synthesis of complex molecules like this compound.

Oxidant Influence on Catalytic Turnover

In the synthesis of biphenyl compounds, including functionalized derivatives like this compound, the choice of oxidant can significantly influence the catalytic turnover number and frequency. The role of the oxidant is often to regenerate the active form of the metal catalyst, typically a transition metal like palladium, or to facilitate the reductive elimination step.

One established role for oxidants is in catalytic cycles involving a Pd(II)/Pd(IV) transition. In certain C-H arylation reactions for biphenyl synthesis, a proposed mechanism involves the oxidation of a Pd(II) palladacycle intermediate to a Pd(IV) species by an oxidant, such as a diaryliodonium salt. nih.gov This oxidation is often the turnover-limiting step of the catalytic cycle. nih.gov The subsequent C-C bond-forming reductive elimination from the Pd(IV) center yields the biaryl product and regenerates a Pd(II) species, which can re-enter the catalytic cycle. nih.gov

The selection of the oxidant is therefore a critical parameter in designing efficient catalytic systems for the synthesis of complex biphenyls. The oxidant must be compatible with the substrates and the catalyst, and its redox potential must be sufficient to drive the desired oxidation step without leading to undesirable side reactions.

C-H Activation Mechanisms

The direct functionalization of C-H bonds has become a powerful strategy for the synthesis of complex organic molecules like this compound, as it avoids the need for pre-functionalized starting materials. panchakotmv.ac.inmdpi.com Several mechanistic pathways for transition metal-catalyzed C-H activation have been identified, with the Concerted Metalation-Deprotonation (CMD) and Electrophilic Aromatic Substitution (SEAr) pathways being particularly relevant. panchakotmv.ac.inwikipedia.org

Concerted Metalation-Deprotonation (CMD)

The Concerted Metalation-Deprotonation (CMD) mechanism is a prominent pathway for C-H activation, especially for high-valent, late transition metals like Pd(II), Rh(III), and Ru(II). wikipedia.org In this mechanism, the cleavage of the C-H bond and the formation of the new C-metal bond occur in a single transition state without the formation of a metal hydride intermediate. wikipedia.org This process is typically facilitated by a base, which abstracts the proton. panchakotmv.ac.in

Key features of the CMD mechanism include:

A Single Transition State: The C-H bond cleavage and C-metal bond formation are concerted. wikipedia.org

Role of a Base: A base, often a carboxylate like acetate or pivalate, is crucial for deprotonating the C-H bond. panchakotmv.ac.inwikipedia.org

Lower Energy Pathway: In many cases, the CMD pathway is energetically more favorable than other mechanisms like oxidative addition. wikipedia.org

In the context of biphenyl synthesis, the CMD mechanism has been shown to predict relative reactivity and regioselectivity for a wide array of aromatic substrates in palladium-catalyzed direct arylation. nih.gov For the synthesis of functionalized biphenyls, directing groups play a crucial role in positioning the metal catalyst for selective C-H activation. For instance, a nitrile group on a biphenyl scaffold can direct the remote meta-C-H activation. nih.gov Computational studies have indicated that substituted 2-pyridone ligands are instrumental in assisting the cleavage of the meta-C-H bond through a CMD process, highlighting the importance of ligand design in this mechanism. nih.gov The electrophilicity of the metal center and the basicity of the ligand are critical factors that determine the energy barrier for C-H activation in the CMD pathway. mdpi.com

Table 1: Factors Influencing the Concerted Metalation-Deprotonation (CMD) Mechanism

| Factor | Description | Reference |

| Metal Catalyst | High-valent, late transition metals such as Pd(II), Rh(III), and Ru(II) are common. | wikipedia.org |

| Ligand | The basicity of the ligand (e.g., acetate, carbonate, pyridone) is critical for proton abstraction. | panchakotmv.ac.inwikipedia.orgnih.gov |

| Directing Group | Functional groups on the substrate can direct the catalyst to a specific C-H bond, controlling regioselectivity. | nih.gov |

| Acid Additives | Strong acids can enhance the electrophilicity of the Pd center and lower the C-H activation energy barrier. | mdpi.com |

Electrophilic Aromatic Substitution (SEAr) Pathways

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. pearson.com In the case of biphenyl, the two phenyl rings are connected by a single bond, and the substituents on one ring can influence the reactivity and regioselectivity of substitution on the other. pearson.com The phenyl group itself is considered an activating group and directs incoming electrophiles to the ortho and para positions due to resonance stabilization. pearson.com

In the synthesis of biphenyl derivatives, SEAr reactions like Friedel-Crafts acylation and alkylation are common methods for introducing functional groups. rsc.org For example, the Friedel-Crafts acylation of biphenyl with succinic anhydride (B1165640) in the presence of AlCl₃ leads to the formation of 4-phenylbenzoyl-propionic acid. rsc.org

The mechanism of SEAr involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. pearson.com The position of substitution on an already substituted biphenyl is determined by the electronic nature of the existing substituents.

When considering the synthesis of this compound, an SEAr mechanism could be involved in the introduction of the propyl group onto one of the phenyl rings, likely through a Friedel-Crafts alkylation or a related process. The difluoro-substituted ring would influence the reactivity of the second ring towards electrophilic attack.

Mechanisms of Fluorine Introduction and Functionalization

Introducing fluorine atoms onto an aromatic ring requires specific methodologies due to the unique reactivity of fluorine. acs.org For a molecule like this compound, the fluorine atoms are typically introduced either by starting with a fluorinated precursor or by direct fluorination of the biphenyl scaffold.

One of the most versatile methods for synthesizing fluorinated biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction involves the coupling of a fluorinated aryl boronic acid with an aryl halide. rsc.orgnih.gov For instance, the reaction of an aryl halide with a difluorinated arylboronic acid in the presence of a palladium catalyst and a base can yield the desired difluorinated biphenyl structure. rsc.org

Table 2: Common Methods for Fluorine Introduction in Biphenyl Synthesis

| Method | Description | Key Reagents/Catalysts | Reference |

| Suzuki-Miyaura Coupling | Coupling of a fluorinated aryl boronic acid with an aryl halide. | Palladium catalyst, base (e.g., K₃PO₄) | rsc.orgnih.gov |

| Electrophilic Fluorination | Direct fluorination using electrophilic fluorine sources. | NF reagents (e.g., Selectfluor), hypofluorites | acs.org |

| Balz-Schiemann Reaction | Thermal decomposition of an aryl diazonium tetrafluoroborate. | Diazonium salt, heat | acs.org |

| High-Valent Metal Fluorides | Reductive elimination of Ar-F from a high-valent metal-fluoride complex. | Organobismuth(V) fluorides | acs.org |

Direct fluorination using electrophilic fluorinating agents is another important strategy. acs.org Reagents such as those from the N-F class (e.g., Selectfluor) are widely used for the selective introduction of fluorine onto aromatic rings. acs.org The mechanism of these reactions can be complex and is a subject of ongoing research. acs.org

Additionally, methods involving high-valent metal fluorides have emerged. For example, the reductive elimination of an aryl-fluorine bond from a high-valent organobismuth(V) fluoride (B91410) complex presents a pathway for C-F bond formation under relatively mild conditions. acs.org The traditional Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, also remains a viable, albeit sometimes harsh, method for introducing fluorine. acs.org The choice of fluorination strategy depends on the desired substitution pattern, the tolerance of other functional groups present in the molecule, and the availability of starting materials.

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights of 2,3 Difluoro 4 Propyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2,3-Difluoro-4'-propyl-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for the complete assignment of all proton, carbon, and fluorine signals, confirming the substitution pattern and conformational features of the biphenyl (B1667301) core.

The ¹H NMR spectrum of this compound provides specific information about the number and chemical environment of the hydrogen atoms. The spectrum can be divided into two main regions: the aliphatic region corresponding to the propyl group and the aromatic region for the protons on the two phenyl rings.

Aliphatic Protons: The n-propyl group gives rise to three distinct signals. The terminal methyl (CH₃) protons typically appear as a triplet around 0.9-1.0 ppm. The methylene (CH₂) group adjacent to the methyl group appears as a sextet in the 1.6-1.7 ppm range. The benzylic methylene (CH₂) protons, being directly attached to the aromatic ring, are deshielded and appear as a triplet around 2.6-2.7 ppm.

Aromatic Protons: The spectrum shows signals for seven aromatic protons. The 4'-propylphenyl ring protons, being para-substituted, form a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the propyl group (H-3' and H-5') and the two protons meta to the propyl group (H-2' and H-6') are chemically equivalent. The protons on the 2,3-difluorophenyl ring exhibit more complex splitting patterns due to both homo- and heteronuclear (H-F) couplings. The proton at the C-6 position is expected to show coupling to the adjacent H-5 and the ortho F-2. Similarly, H-4 and H-5 will display intricate multiplets due to couplings with neighboring protons and fluorine atoms.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2', H-6' | ~7.45 | d (doublet) | J_HH ≈ 8.0 |

| H-3', H-5' | ~7.25 | d (doublet) | J_HH ≈ 8.0 |

| H-4, H-5, H-6 | 7.10 - 7.30 | m (multiplet) | Complex H-H and H-F couplings |

| -CH₂-Ar | ~2.62 | t (triplet) | J_HH ≈ 7.6 |

| -CH₂-CH₃ | ~1.65 | sextet | J_HH ≈ 7.5 |

| -CH₃ | ~0.95 | t (triplet) | J_HH ≈ 7.3 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 15 distinct carbon signals are expected (3 for the propyl group and 12 for the biphenyl system). The signals for the carbons in the fluorinated ring are split into doublets or doublet of doublets due to C-F coupling.

The carbons directly bonded to fluorine (C-2 and C-3) exhibit large one-bond coupling constants (¹J_CF) and are significantly shifted downfield. Other carbons in the fluorinated ring and even the ipso-carbon of the adjacent ring may show smaller two-, three-, or four-bond couplings (²J_CF, ³J_CF, ⁴J_CF), which are invaluable for definitive signal assignment. The chemical shifts of the carbons in the 4'-propylphenyl ring are consistent with a standard para-substituted benzene (B151609) derivative.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Key C-F Coupling |

| Propyl -CH₃ | ~13.9 | - |

| Propyl -CH₂- | ~24.5 | - |

| Propyl -CH₂-Ar | ~37.8 | - |

| Aromatic CH | 124.0 - 130.0 | Small ²⁻⁴J_CF may be observed |

| C-1' | ~138.0 | - |

| C-4' | ~142.0 | - |

| C-1 | ~125.0 | d, ²J_CF |

| C-4, C-5, C-6 | 124.0 - 130.0 | d or dd, ²⁻⁴J_CF |

| C-2 | ~151.0 | dd, ¹J_CF, ²J_CF |

| C-3 | ~149.0 | dd, ¹J_CF, ²J_CF |

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule. huji.ac.ilnih.gov Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it yields sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis of fluorinated compounds. huji.ac.il

For this compound, two distinct resonances are expected for the non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals will likely appear as doublets due to the strong three-bond ortho-coupling (³J_FF) between them. Furthermore, each of these signals will exhibit finer splitting patterns due to couplings with nearby aromatic protons, such as ³J_HF and ⁴J_HF. The precise chemical shifts and coupling constants are highly sensitive to the local electronic environment and molecular conformation.

Vibrational Spectroscopy Studies

The FTIR spectrum of this compound is characterized by absorption bands corresponding to specific bond vibrations. Key expected absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl group are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations (ring breathing) give rise to several sharp bands in the 1450-1610 cm⁻¹ region.

C-F Stretching: The most intense bands in the spectrum are often the C-F stretching vibrations, which are expected to appear in the 1100-1300 cm⁻¹ region. The presence of two adjacent fluorine atoms leads to complex, strong absorptions in this range.

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Interactive Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2870 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

| C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in polarizability during a vibration. It is particularly useful for identifying symmetric vibrations that may be weak or absent in the IR spectrum. For this compound, key features in the Raman spectrum would include:

Symmetric Ring Breathing: A strong, sharp peak around 1600 cm⁻¹ is characteristic of the symmetric in-plane stretching of the aromatic rings. researchgate.net

Inter-ring C-C Stretch: The stretching vibration of the C-C bond connecting the two phenyl rings gives a characteristic band around 1280-1300 cm⁻¹. researchgate.net

Aromatic C-H Vibrations: The aromatic C-H stretching mode near 3065 cm⁻¹ and in-plane bending modes around 1000 cm⁻¹ are also prominent. researchgate.net

Propyl Group Vibrations: C-H stretching and bending modes of the propyl group are also visible, though often less intense than the aromatic ring modes.

In studies of similar fluorinated biphenyl and terphenyl compounds, Raman spectroscopy has proven effective in analyzing molecular structure and phase transitions. researchgate.net

Mass Spectrometry for Molecular Confirmation

Mass spectrometry serves as a cornerstone analytical technique for the confirmation of molecular identity and the elucidation of structural features of synthesized compounds. Through the ionization of molecules and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides precise molecular weight information and valuable insights into the molecule's fragmentation patterns, which act as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing highly accurate mass measurements. Unlike low-resolution mass spectrometry, which measures nominal masses, HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, can measure m/z values to several decimal places. dtic.milmdpi.comnih.gov This high precision allows for the determination of a unique elemental formula for a given mass, thereby confirming the identity of this compound.

The theoretical monoisotopic mass of this compound (C₁₅H₁₄F₂) is calculated to be 232.106356 Da. An experimental HRMS measurement would be expected to yield a mass value that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy effectively rules out other potential elemental compositions that might have the same nominal mass, providing definitive confirmation of the molecular formula. The application of HRMS is crucial in the analysis of novel or complex molecules, including various polyfluorinated compounds, ensuring high confidence in their identification. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄F₂ |

| Theoretical Monoisotopic Mass (Da) | 232.106356 |

| Expected Ion Adduct (e.g., ESI+) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 233.114181 |

| Typical Mass Accuracy Tolerance | < 5 ppm |

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that provides detailed structural information through characteristic fragmentation patterns. libretexts.org In EIMS, the analyte molecule is bombarded with a high-energy electron beam (typically 70 eV), causing it to ionize and form a molecular ion (M•⁺). libretexts.orglibretexts.org This molecular ion is often energetically unstable and undergoes extensive fragmentation, breaking down into smaller, more stable ions. libretexts.orglibretexts.org The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundances of the molecular ion and its various fragment ions.

For this compound, the EIMS spectrum is expected to show a detectable molecular ion peak at m/z 232. The fragmentation pattern would be influenced by the different structural motifs within the molecule: the biphenyl core, the fluoro substituents, and the propyl group. Key fragmentation pathways for alkylbenzenes and related compounds often involve cleavage of the alkyl chain. libretexts.orgcore.ac.uk A primary fragmentation event would likely be the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage, which is a favorable process, leading to a stable benzylic cation. This would produce a prominent fragment ion at m/z 203 (M-29). Subsequent or alternative fragmentations could include the loss of a propyl radical (•C₃H₇), loss of fluorine atoms, or cleavage of the biphenyl C-C bond. The study of fragmentation pathways in related methoxyhalobiphenyls has also highlighted the influence of substituents on the resulting cracking patterns. nih.gov

| Predicted m/z | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 232 | [C₁₅H₁₄F₂]•⁺ (Molecular Ion) | - |

| 203 | [M - C₂H₅]⁺ | •C₂H₅ (Ethyl radical) |

| 189 | [M - C₃H₇]⁺ | •C₃H₇ (Propyl radical) |

| 184 | [C₁₂H₇F₂]⁺ | C₃H₇• and ring cleavage |

| 170 | [C₁₂H₇F]⁺ | Further fragmentation |

X-ray Diffraction Techniques for Solid-State Structure

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the atomic and molecular structure of a compound in the solid state. youtube.com This technique provides unambiguous determination of the three-dimensional structure, including the precise location of each atom, the lengths and angles of all covalent bonds, and, crucially for biphenyl systems, the torsional (or dihedral) angle between the two aromatic rings. youtube.com

For this compound, an SC-XRD analysis would reveal the solid-state conformation. A key parameter of interest is the dihedral angle between the 2,3-difluorophenyl ring and the 4-propylphenyl ring. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase due to steric hindrance between the ortho-hydrogens, but it tends to be planar in the crystalline state due to packing forces. libretexts.orgacs.org However, the presence of substituents, particularly at the ortho positions, significantly impacts this angle. The fluorine atom at the 2-position (an ortho position) would create steric repulsion with the adjacent phenyl ring, forcing a non-planar conformation even in the solid state. libretexts.orgresearchgate.net Therefore, a significant twist between the two phenyl rings is expected, with a dihedral angle likely greater than that of unsubstituted biphenyl.

| Structural Parameter | Expected Observation | Rationale |

|---|---|---|

| Dihedral Angle (Inter-ring) | > 45° | Steric hindrance from the ortho-fluorine substituent prevents planarity. libretexts.orgnih.gov |

| C-F Bond Length | ~1.35 Å | Typical length for an aryl C-F bond. |

| C-C (Inter-ring) Bond Length | ~1.49 Å | Standard length for a C(sp²)-C(sp²) single bond between two aromatic rings. |

| Crystal System | To be determined | Dependent on molecular packing (e.g., monoclinic, orthorhombic). researchgate.net |

Crystallographic Database Analysis of Biphenyl Derivatives

Analysis of existing crystallographic data stored in repositories like the Cambridge Structural Database (CSD) provides powerful insights into the preferred conformations and structural motifs of classes of molecules. wikipedia.orgcam.ac.ukunige.it The CSD contains over a million small-molecule organic and metal-organic crystal structures, allowing for systematic studies of how different substitution patterns affect molecular geometry. wikipedia.orgcam.ac.uk

A survey of biphenyl derivatives within the CSD reveals well-established trends. Biphenyls lacking ortho substituents often adopt near-planar conformations in the crystal, whereas those with one or more ortho substituents are typically twisted. acs.orgnih.gov The degree of twisting is strongly correlated with the size and nature of the ortho substituent. libretexts.org For instance, studies on halogenated biphenyls show that even a single ortho-halogen substituent is sufficient to enforce a non-planar conformation. researchgate.netresearchgate.net Computational and experimental studies on 2,2'-difluorobiphenyl (B165479) show a significant deviation from planarity due to steric and electrostatic repulsion between the fluorine atoms. researchgate.netnih.gov

Based on this extensive database knowledge, the structure of this compound is predicted to have a twisted conformation. The single ortho-fluorine atom is expected to be the dominant factor in determining the inter-ring dihedral angle, forcing the molecule out of planarity to minimize steric strain. libretexts.orgresearchgate.net This analysis of database trends allows for a reliable prediction of the molecule's solid-state conformation even in the absence of a specific crystal structure determination.

Computational and Theoretical Investigations of 2,3 Difluoro 4 Propyl 1,1 Biphenyl

Molecular Modeling for Conformational and Intermolecular Interactions

Molecular modeling is instrumental in elucidating the three-dimensional structure and energetic landscape of flexible molecules such as biphenyl (B1667301) derivatives. The substitution pattern in 2,3-Difluoro-4'-propyl-1,1'-biphenyl, with fluorine atoms in the ortho and meta positions of one ring and a propyl group on the other, significantly influences its conformational preferences and potential for intermolecular interactions.

The rotational energy barrier is the energy required for the interconversion between different conformations. For biphenyl itself, the barriers to rotation through the planar (0°) and perpendicular (90°) conformations are experimentally determined to be approximately 6.0 ± 2.1 kJ/mol and 6.5 ± 2.0 kJ/mol, respectively. comporgchem.com High-level calculations have refined these values. comporgchem.com For ortho-substituted biphenyls, these barriers can be significantly higher. For example, the barrier to rotation in biphenyls with a single ortho-substituent can range up to 15.4 kcal/mol (approximately 64.4 kJ/mol). nih.gov It is anticipated that the 2,3-difluoro substitution pattern, combined with the 4'-propyl group, would lead to a complex rotational energy profile with distinct energy minima and significant barriers to rotation.

The fluorine atoms in this compound introduce the potential for specific non-covalent interactions, namely C-H···F-C and C-F···F-C interactions. These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in determining the crystal packing and supramolecular assembly of fluorinated organic molecules. nih.govias.ac.in

C-H···F-C Interactions: These are considered weak hydrogen bonds where a C-H bond acts as the donor and the fluorine atom as the acceptor. ias.ac.inacs.org The strength and geometric preference of these interactions are influenced by the acidity of the C-H proton and the local electronic environment of the fluorine atom. ias.ac.in In the crystal structure of fluorinated compounds, these interactions can be identified by short H···F distances and specific C-H···F angles. nih.gov For this compound, both intramolecular and intermolecular C-H···F interactions are conceivable. Intramolecularly, a hydrogen on the propyl group or the unsubstituted phenyl ring could interact with the fluorine atoms. Intermolecularly, these interactions would be critical in directing the packing of molecules in the solid state. Studies on fluorobenzenes have shown that as the number of fluorine substituents increases, the acidity of the remaining C-H bonds is enhanced, leading to stronger C-H···F interactions. ias.ac.inacs.org

C-F···F-C Interactions: The nature of interactions between fluorine atoms in organic molecules is a subject of ongoing discussion. While sometimes considered repulsive, attractive C-F···F-C interactions have been observed and are thought to be driven by electrostatic and dispersion forces. These interactions are generally very weak. researchgate.net Research suggests that C-F groups often prefer to engage in C-H···F interactions rather than F···F contacts in crystal packing. ias.ac.in The presence of two fluorine atoms in a 1,2-relationship on the phenyl ring of this compound might lead to specific intramolecular or intermolecular F···F contacts, influencing the molecule's conformation and packing.

Quantitative Structure-Property Relationship (QSPR) Modeling of Biphenyl Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.net For a class of compounds like substituted biphenyls, QSPR can be a valuable tool for predicting properties such as solubility, lipophilicity (logP), and electronic properties without the need for extensive experimental measurements.

While a specific QSPR model for this compound has not been reported, the principles of QSPR can be applied to this and related molecules. A typical QSPR study involves the following steps:

Dataset compilation: A set of biphenyl derivatives with known experimental values for a particular property is gathered.

Descriptor calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the property of interest.

Model validation: The predictive power of the developed model is assessed using internal and external validation techniques.

For fluorinated biphenyls, descriptors that account for the electronic influence of fluorine (e.g., electrostatic potential, partial charges) and steric effects (e.g., molecular volume, shape indices) would be particularly important. Such models could be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics for various applications.

Structure Function Relationships in Fluorinated Biphenyl Systems for Academic Research

Influence of Fluoro Substitution Pattern on Molecular Conformation

The substitution of hydrogen atoms with fluorine on a biphenyl (B1667301) scaffold significantly alters the molecule's conformational preferences. This is primarily due to the steric and electronic effects introduced by the fluorine atoms, which directly influence the rotational freedom around the central carbon-carbon single bond connecting the two phenyl rings.

Impact on Dihedral Angles and Rotational Restriction

The planarity of the biphenyl system is dictated by the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, a twisted conformation with a dihedral angle of approximately 45° is favored in the gas phase to alleviate steric hindrance between the ortho-hydrogens. libretexts.org The introduction of substituents, particularly at the ortho positions, further restricts rotation and enforces a non-planar geometry.

Fluorine, being a relatively small atom, might be expected to exert a minor steric influence. However, its high electronegativity also introduces significant electrostatic interactions. In the case of 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, the two fluorine atoms are situated on one of the phenyl rings. The fluorine at the 2-position (ortho-position) plays a crucial role in dictating the dihedral angle.

Computational studies on similar ortho-substituted fluorobiphenyls have shown that even a single ortho-fluoro substitution can lead to a non-planar conformation. researchgate.net For instance, in 2-fluorobiphenyl, the planar conformation is destabilized. nih.gov With two fluorine atoms in a 2,2'-difluorobiphenyl (B165479) system, a double rotational minimum is observed at dihedral angles of approximately 57.9° and 128.9°. semanticscholar.orgresearchgate.net While this compound has a different substitution pattern, the presence of the ortho-fluoro group is expected to enforce a twisted conformation. The rotational energy barrier in substituted biphenyls is a key factor, with activation energies of 16 to 19 kcal/mole being sufficient to prevent spontaneous room temperature racemization in some cases. libretexts.org

| Compound | Substitution Pattern | Calculated Dihedral Angle(s) (°) | Rotational Energy Barrier (kcal/mol) |

|---|---|---|---|

| Biphenyl | Unsubstituted | ~45 | <3.28 |

| 2,2'-Difluorobiphenyl | ortho, ortho' | 57.9, 128.9 | Data Not Available |

| 3,3'-Dihalogenated Biphenyls | meta, meta' | ~45, ~135 | Data Not Available |

Role of Propyl Group in Conformational Dynamics

The propyl group, being a flexible alkyl chain, can adopt various conformations through rotation around its carbon-carbon single bonds. This flexibility can influence how the molecule packs in the solid state and its interactions in solution. While the primary determinant of the biphenyl core's twist is the ortho-fluoro group, the propyl group's size and conformational freedom can have secondary effects. For instance, its effective volume can influence the energetic favorability of certain rotational isomers of the biphenyl system by interacting with neighboring molecules in a condensed phase. The hydrophobic nature of the propyl group will also play a significant role in its interactions with solvents and other molecules.

Effect of Substituents on Intermolecular Interactions in Condensed Phases

In condensed phases (liquids and solids), the substituents on the biphenyl core dictate the nature and strength of intermolecular interactions. The fluorine atoms and the propyl group in this compound introduce a combination of polar and non-polar characteristics.

The highly electronegative fluorine atoms can participate in non-covalent interactions, such as dipole-dipole interactions and the formation of C–F···H–C contacts. Fluorine substitution has been shown to influence molecular packing and can lead to closer intermolecular contacts. researchgate.netnih.gov The introduction of fluorine can also alter the electrostatic potential surface of the molecule, affecting how it interacts with its neighbors. Specifically, fluorination can lead to stabilizing electrostatic interactions between the partially negative fluorine atoms and partially positive hydrogen atoms on adjacent molecules. nih.gov

Consequences of Biphenyl Linkage and Isomerism on Macromolecular Architecture and Behavior

Rigidity and Flexibility Considerations

The biphenyl linkage is a semi-rigid unit. While there is rotational freedom around the central C-C bond, this rotation is often hindered by substituents, as seen in this compound. This restricted rotation imparts a degree of rigidity to a polymer backbone containing this unit. The stiffness of polymer chains is a critical factor that influences properties such as solubility, thermal transitions, and mechanical strength. researchgate.net

Future Directions in 2,3 Difluoro 4 Propyl 1,1 Biphenyl Research

Exploration of Novel Synthetic Routes

The synthesis of asymmetrically substituted biphenyls is a cornerstone of modern organic chemistry, with cross-coupling reactions being the most prevalent methods. While the traditional synthesis of compounds like 2,3-Difluoro-4'-propyl-1,1'-biphenyl would likely rely on established palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, future research could explore more efficient, sustainable, and innovative synthetic strategies.

Current and Foreseeable Synthetic Approaches:

| Coupling Reaction | Description | Potential for Novelty |

| Suzuki-Miyaura Coupling | This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a robust and widely used method for forming C-C bonds. rsc.orgorganic-chemistry.org | Future work could focus on developing more active and stable palladium catalysts, exploring nickel-based catalysts as a more earth-abundant alternative, and optimizing reaction conditions for higher yields and purity. rsc.org The use of continuous flow chemistry could also enhance scalability and safety. |

| Negishi Coupling | This method utilizes an organozinc reagent and an organohalide, also typically catalyzed by palladium or nickel. rsc.org It offers a different reactivity profile and can be advantageous for specific substrates. | Research into novel ligand designs for the metal catalyst could improve the efficiency and substrate scope of the Negishi coupling for the synthesis of highly substituted biphenyls. rsc.org |

| Stille Coupling | The Stille reaction couples an organotin compound with an organohalide. While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.org | Future investigations might focus on developing tin-free coupling alternatives or catalytic systems that minimize tin waste. wikipedia.org |

| C-H Activation | Direct C-H activation strategies represent a more atom-economical approach, avoiding the pre-functionalization of one of the aromatic rings. | The development of palladium-catalyzed C-H fluoroalkoxylation or arylation could provide a more direct and efficient route to this compound and its derivatives. researchgate.net |

Future synthetic explorations should aim to improve upon existing methods by focusing on catalyst efficiency, substrate scope, and the use of greener reaction conditions. The development of one-pot procedures and the application of high-throughput screening could accelerate the discovery of optimal synthetic pathways. nih.gov

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound, thereby guiding experimental efforts. Future research in this area should leverage advanced computational models to elucidate its structure-property relationships.

Key Areas for Computational Investigation:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of the molecule. mdpi.com Such studies can help in understanding the influence of the fluorine atoms and the propyl chain on the molecule's dipole moment, polarizability, and conformational preferences. This information is crucial for predicting its behavior in condensed phases.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to model the behavior of this compound in the liquid crystalline state. rsc.org By simulating a large ensemble of molecules, it is possible to predict phase transition temperatures, order parameters, and viscoelastic properties. mdpi.com These simulations can provide a molecular-level understanding of how individual molecules self-assemble into macroscopic liquid crystal phases. rsc.org

Predictive Modeling of Mesomorphic Properties: A significant future direction is the development of computational models that can accurately predict the mesomorphic (liquid crystalline) properties of new biphenyl (B1667301) derivatives. aps.org By correlating computational data with experimental results for a series of related compounds, it may be possible to develop quantitative structure-property relationships (QSPR) that can guide the design of new liquid crystal materials with desired characteristics.

The synergy between computational predictions and experimental validation will be key to accelerating the discovery and optimization of fluorinated biphenyls for advanced applications.

Investigation into Complex Molecular Assemblies and Supramolecular Chemistry

The ability of molecules to self-assemble into ordered structures is fundamental to the field of supramolecular chemistry and is particularly relevant for liquid crystals. The specific structure of this compound suggests its potential to participate in and form complex molecular assemblies.

Future Research Avenues:

Liquid Crystal Phase Behavior: A primary area of investigation will be the detailed characterization of the liquid crystal phases formed by this compound and its homologues. aps.org The interplay of the difluoro substitution and the alkyl chain length is expected to have a significant impact on the type of mesophase formed (e.g., nematic, smectic) and the temperature range of its stability. nih.gov The introduction of chirality could also lead to the formation of cholesteric or blue phases. aps.org

Host-Guest Chemistry: The electron-deficient nature of the fluorinated aromatic ring could enable this compound to act as a host for electron-rich guest molecules. nih.gov Future studies could explore the formation of host-guest complexes and their potential applications in sensing or as functional materials. The non-covalent interactions driving such complex formation would be of fundamental interest.

Supramolecular Polymerization: It is conceivable that derivatives of this compound, functionalized with appropriate recognition motifs, could undergo supramolecular polymerization to form well-defined, one-dimensional nanostructures. These ordered assemblies could exhibit interesting optical or electronic properties.

The exploration of the supramolecular chemistry of this compound opens up possibilities for the design of new functional materials with tailored properties based on controlled molecular self-assembly.

Q & A

What are the standard synthetic routes for 2,3-Difluoro-4'-propyl-1,1'-Biphenyl, and how are yields optimized?

Level: Basic

Answer:

The compound is typically synthesized via nucleophilic substitution or Suzuki coupling. In one protocol, 2,3-difluoro-4’-(4-propylcyclohexyl)-[1,1’-biphenyl]-4-ol reacts with alkyl halides (e.g., i^19^ or i^20^) in acetone under reflux with K₂CO₃ and KI as catalysts. Flash chromatography (1:1 DCM/hexane) and ethanol recrystallization yield colorless crystals with 82% efficiency . Yield optimization relies on stoichiometric control of reagents, reaction time, and recrystallization steps to remove impurities. Lower yields (e.g., 39%) may result from incomplete purification, necessitating secondary recrystallization .

How is structural confirmation achieved for this compound?

Level: Basic

Answer:

Structure is confirmed via ¹H NMR and ¹³C NMR . Key signals include:

- ¹H NMR (CDCl₃): δ 0.89 ppm (t, J = 7.2 Hz, propyl CH₃), 1.06–1.53 ppm (m, cyclohexyl and alkyl chain protons), and 6.71–7.47 ppm (aromatic and fluoro-substituted protons) .

- ¹³C NMR: Signals at δ 120–150 ppm confirm biphenyl and fluorine-substituted carbons. Coupling constants (e.g., J = 10.3 Hz for ortho-fluorine interactions) further validate substitution patterns .

What methodologies ensure high purity, and how are discrepancies resolved?

Level: Advanced

Answer:

Purity is assessed via HPLC (C18 column, 230/265 nm detection) , achieving >99.6% in optimized protocols . Discrepancies (e.g., 80% purity pre-recrystallization) arise from residual solvents or side products. Recrystallization from ethanol or acetonitrile improves purity by selectively isolating the target compound. Analytical cross-validation with GC-MS or elemental analysis is recommended for critical applications .

What environmental hazards are associated with this compound?

Level: Advanced

Answer:

Hazard assessments indicate low biodegradability and potential aquatic toxicity (e.g., fish LC₅₀ >100 mg/L). While not classified as acutely toxic (oral LD₅₀ >2000 mg/kg), its bioaccumulative potential warrants caution in disposal. Researchers should adhere to OECD guidelines for degradation studies and use closed-system synthesis to minimize environmental release .

How is the compound applied in advanced material science?

Level: Advanced

Answer:

The biphenyl core and fluorine substituents make it a candidate for liquid crystal (LC) materials . Its low viscosity and high thermal stability (e.g., clearing points >150°C) improve performance in LC mixtures. Applications include optoelectronic devices, where its dielectric anisotropy and alignment properties are critical. Synthesis often involves Grignard reagents or cross-coupling to introduce terminal alkenes for polymerizable LCs .

What thermodynamic data are available for this compound?

Level: Advanced

Answer:

Experimental heat capacities (300.5–329.7 K) measured via adiabatic calorimetry show a linear relationship with temperature, critical for modeling phase transitions in LC applications. Data are reported with ±0.40% error, validated against reference compounds like 3,5-difluoro-4’-propyl-1,1’-biphenyl .

How do substitution patterns (e.g., ethoxy vs. propyl groups) affect properties?

Level: Advanced

Answer:

Substituents modulate polarizability and mesomorphic behavior . For example:

- Ethoxy groups increase electron density, enhancing LC phase stability.

- Propyl chains reduce melting points (e.g., 4’-propyl derivatives melt at ~80°C vs. >100°C for pentyl analogs).

Comparative studies using DFT calculations and X-ray crystallography reveal how fluorine positioning impacts dipole alignment and intermolecular interactions .

What are the best practices for handling and storage?

Level: Basic

Answer:

Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use gloveboxes for air-sensitive steps (e.g., Grignard reactions). LC-MS-grade solvents are recommended for synthesis to avoid trace metal contaminants affecting electronic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.